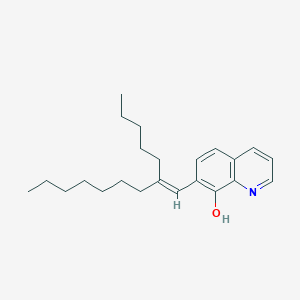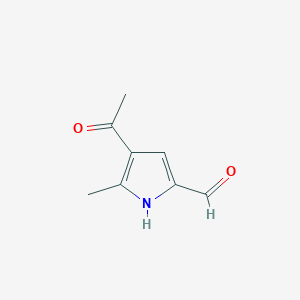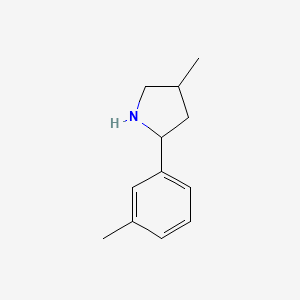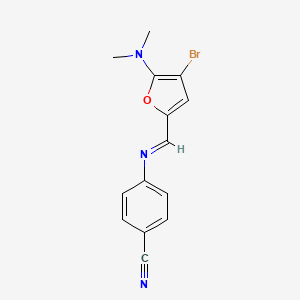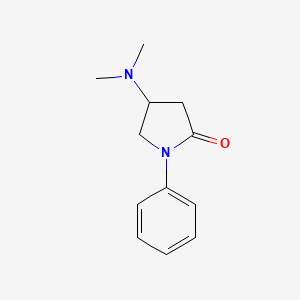![molecular formula C40H38N2P2 B12876605 (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with diphenylphosphine under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic cycles, and the pathways involved often include electron transfer and bond formation/breaking steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a different backbone structure.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis.
Uniqueness
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific biphenyl backbone and the presence of tetramethyl groups, which provide steric hindrance and influence its reactivity and selectivity in catalytic processes. This makes it a valuable ligand in specialized applications where other phosphine ligands may not perform as effectively.
Propriétés
Formule moléculaire |
C40H38N2P2 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)-6-diphenylphosphanylphenyl]-3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C40H38N2P2/c1-41(2)35-27-17-29-37(43(31-19-9-5-10-20-31)32-21-11-6-12-22-32)39(35)40-36(42(3)4)28-18-30-38(40)44(33-23-13-7-14-24-33)34-25-15-8-16-26-34/h5-30H,1-4H3 |
Clé InChI |
NWYCTGSQYILAPZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
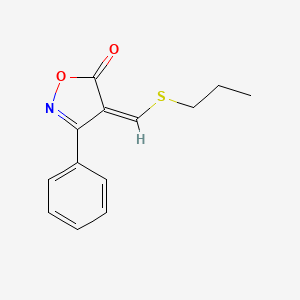
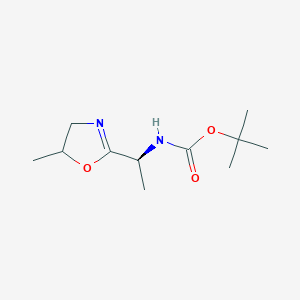
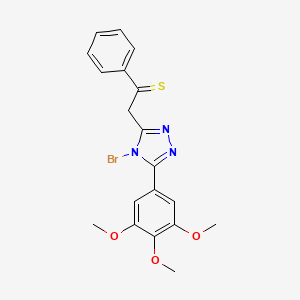
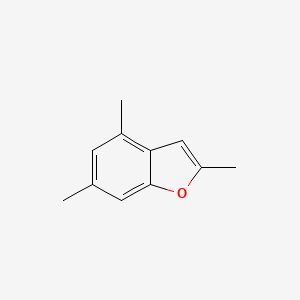
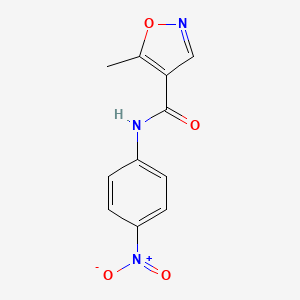
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
